1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane
Description
Constitutional and Stereochemical Features
1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane (C₆H₈BrF₃) consists of a strained cyclobutane ring substituted with bromomethyl (–CH₂Br) and trifluoromethyl (–CF₃) groups at adjacent carbon positions. The molecular framework introduces significant steric and electronic effects due to the juxtaposition of these substituents.
Constitutional Analysis :
- Molecular Formula : C₆H₈BrF₃ (molecular weight: 217.03 g/mol).
- Connectivity : The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with substituents occupying vicinal positions (C1 and C2).
- Stereoisomerism : Racemic mixtures are common in synthetic preparations. For example, rac-(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane () demonstrates a specific diastereomeric configuration, validated via X-ray crystallography and NOESY NMR.
Key Structural Parameters :
| Parameter | Value | Source |
|---|---|---|
| C–C bond length | 1.54–1.56 Å | |
| C–Br bond length | 1.93–1.95 Å | |
| C–F bond length | 1.33–1.35 Å | |
| Ring puckering angle | 25–30° |
The trifluoromethyl group’s electron-withdrawing nature and bromine’s polarizability create a dipole moment of ~2.1 D, influencing reactivity and intermolecular interactions.
Comparative Analysis with Related Cyclobutane Derivatives
Comparative studies highlight unique features of this compound relative to other cyclobutane analogs:
| Compound | Substituents | Key Differences |
|---|---|---|
| 1-Bromo-1-(bromomethyl)cyclobutane | –CH₂Br, –Br | Higher density (1.8 g/cm³ vs. 1.5 g/cm³) |
| 1-(Trifluoromethyl)cyclobutanecarboxylic acid | –CF₃, –COOH | Enhanced hydrogen-bonding capacity |
| Cyclobutane | Unsubstituted | Lower torsional strain (no substituents) |
Electronic Effects :
Quantum Mechanical Modeling of Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-31+G**) reveal critical electronic properties:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate stability against electrophilic attack.
- Electrostatic Potential Map : Highlights electron-deficient regions near –CF₃ and electron-rich zones around –CH₂Br.
Key Findings :
- The –CF₃ group stabilizes adjacent radicals by delocalizing spin density (spin population: 0.45 on C1).
- Transition states for nucleophilic substitution at –CH₂Br show activation energies of ~18 kcal/mol, lower than analogous –CH₂Cl derivatives .
Charge Distribution :
| Atom | Partial Charge (e) |
|---|---|
| C1 | +0.32 |
| Br | -0.45 |
| F (avg) | -0.18 |
X-ray Crystallography and Conformational Dynamics
Single-crystal X-ray studies () confirm the nonplanar, puckered conformation of the cyclobutane ring:
Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=7.2 Å, b=10.1 Å, c=12.3 Å |
| Dihedral angle (C1–C2–C3–C4) | 158° |
Conformational Flexibility :
- The ring oscillates between "twist-boat" and "chair-like" conformers with an energy barrier of ~3 kcal/mol.
- Substituent orientation minimizes eclipsing interactions, reducing torsional strain by 40% compared to planar cyclobutane .
Thermal Motion Analysis :
- Anisotropic displacement parameters indicate greater mobility for –CH₂Br than –CF₃, consistent with weaker C–Br bonding.
Properties
IUPAC Name |
1-(bromomethyl)-1-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-5(2-1-3-5)6(8,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOLAUGWOGQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092052-40-7 | |
| Record name | 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Procedure
This method involves the reaction of 1-(trifluoromethyl)cyclobutanemethanol with triphenyl phosphite and bromo-succinimide (NBS) in an aprotic solvent such as methylene dichloride under controlled temperature conditions.
- Raw materials : 1-(trifluoromethyl)cyclobutanemethanol, triphenyl phosphite, bromo-succinimide.
- Solvent : Methylene dichloride (volume ratio 5–10:1 relative to alcohol).
- Temperature : Maintained at 35–38 °C during addition and reaction.
- Reaction time : 4–6 hours.
- Work-up : Organic phase washing with water multiple times, followed by distillation.
Key Experimental Data
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Cyclobutanemethanol (g/mol) | 86 g (1 mol) | 430 g (5 mol) | 86 g (1 mol) |
| Triphenyl phosphite (g/mol) | 372 g (1.2 mol) | 1706 g (5.5 mol) | - |
| Bromo-succinimide (g/mol) | 214 g (1.2 mol) | 979 g (5.5 mol) | 515 g (1.8 mol) |
| Solvent volume | 860 mL methylene dichloride | 4 L methylene dichloride | 600 mL ether |
| Temperature | 38 ± 2 °C | 35 ± 2 °C | 38 ± 2 °C |
| Reaction time | 4 hours | 6 hours | 4 hours |
| Yield (%) | 72% | 75% | 73% |
| Purity (%) | 98.3% | 98.6% | 98.2% |
Notes on Process
- The molar ratio of cyclobutanemethanol to triphenyl phosphite is typically 1:1–2.
- The molar ratio of cyclobutanemethanol to NBS is 1:1–2.
- The reaction is carried out under stirring with temperature control to avoid side reactions.
- The product is isolated by washing and distillation, with the key distillation cut collected at 134–136 °C.
- This method avoids freezing steps and uses mild reaction conditions, making it suitable for industrial scale-up.
Preparation Method 2: Hydrobromic Acid Mediated Synthesis from Cyclopropyl Carbinol
Reaction Scheme
This method synthesizes bromomethyl cyclobutane derivatives starting from cyclopropyl carbinol and hydrobromic acid. The reaction produces a mixture containing bromomethyl cyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide.
Purification Strategy
- The crude product mixture is treated with imine compounds such as bromo-succinimide or chlorosuccinimide at room temperature for 1–2 days to remove 4-bromo-1-butene.
- The organic layer is separated and distilled to obtain a crude bromomethyl cyclobutane product with 85–92% purity.
- Further purification involves heating the crude product with high boiling point amines (e.g., dibenzylamine, benzylamine) at 50–100 °C for 1–5 days to remove cyclopropylmethyl bromide.
- Final distillation yields bromomethyl cyclobutane with 98.5–100% purity.
Experimental Data Summary
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Cyclopropyl carbinol (g/mol) | 725 g (10 mol) | 144 g (2 mol) | 216 g (3 mol) |
| Hydrobromic acid (%) | 48% | 30% | 60% |
| Reaction temperature (°C) | 40–50 | 35–45 | 60–80 |
| Reaction time (hours) | 4 | 6 | 5 |
| Yield of crude product (%) | 59 | 56 | 61 |
| Purity after imine treatment (%) | 85–92 | 85–92 | 85–92 |
| Final purity after amine treatment (%) | 99–100 | 100 | 99 |
| Overall yield (%) | 25 | 13 | - |
Notes on Process
- The molar ratio of cyclopropyl carbinol to hydrobromic acid is 1:1–2.
- Hydrobromic acid concentration is optimized between 30–60%.
- The reaction temperature is controlled to optimize yield and minimize by-products.
- The multi-step purification strategy addresses the challenge of separating by-products with similar boiling points.
- This method is practical for large-scale synthesis but involves longer reaction and purification times.
Comparative Analysis of Methods
| Feature | Phosphite/NBS Method | Hydrobromic Acid Method |
|---|---|---|
| Starting materials | Cyclobutyl methanol derivatives, triphenyl phosphite, NBS | Cyclopropyl carbinol, hydrobromic acid |
| Reaction conditions | Mild temperature (35–38 °C), aprotic solvent | Moderate to high temperature (35–80 °C), aqueous |
| Purification | Washing and distillation | Multi-step: imine treatment, amine treatment, distillation |
| Yield | 72–75% | 13–25% overall |
| Purity | >98% | Up to 100% after purification |
| Industrial suitability | Simple, scalable, mild conditions | Practical but more complex purification |
| By-products | Minimal, controlled via reaction parameters | 4-bromo-1-butene and cyclopropylmethyl bromide require removal |
Research Findings and Notes
- The phosphite/NBS method offers a straightforward bromination with good yields and high purity, suitable for industrial production due to mild conditions and simple work-up.
- The hydrobromic acid method, while classical and practical, involves more complex purification due to the formation of multiple by-products with close boiling points.
- Use of triphenyl phosphite as a phosphorus acid ester and bromo-succinimide as brominating agent is preferred for optimal yields.
- Aprotic solvents such as methylene dichloride are essential for the phosphite/NBS method to control reaction selectivity and product purity.
- Distillation cuts at 134–136 °C are critical for isolating the desired bromomethyl cyclobutane compound.
- The multi-step purification in the hydrobromic acid method, including treatment with high boiling amines, effectively removes impurities but adds time and cost.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group serves as a versatile electrophilic site for nucleophilic displacement. Key reactions include:
Mechanistic Insight :
The trifluoromethyl group stabilizes the transition state via inductive effects, accelerating substitution kinetics . Steric constraints from the cyclobutane ring favor SN2 pathways over SN1.
Elimination Reactions
Under basic conditions, β-hydride elimination generates strained alkenes:
| Base | Solvent | Temperature | Product | Yield (%) | References |
|---|---|---|---|---|---|
| Potassium tert-butoxide (KOtBu) | THF | 60°C | 1-(Trifluoromethyl)cyclobutene | 65–78 | |
| DBU | DCM | RT | Cyclobutene derivatives | 55 |
Notable Side Reaction :
Competing dehydrohalogenation forms minor byproducts (e.g., dienes) .
Radical-Mediated Reactions
The trifluoromethyl group stabilizes radical intermediates, enabling unique transformations:
| Initiator | Conditions | Product | Application | References |
|---|---|---|---|---|
| AIBN | CCl₄, 80°C | Polymerized cyclobutane networks | Materials science | |
| UV Light | Benzene | Cross-linked fluoropolymers | High thermal stability |
Kinetic Analysis :
Radical chain propagation is favored due to the low bond dissociation energy of the C–Br bond (≈65 kcal/mol) .
Ring-Opening and Rearrangement Reactions
Strain in the cyclobutane ring enables ring expansion under acidic or electrophilic conditions:
| Reagent | Conditions | Product | Mechanism | References |
|---|---|---|---|---|
| H₂SO₄ | 100°C | Cyclopentane derivatives | Carbocation rearrangement | |
| BF₃·Et₂O | DCM, −20°C | Bicyclic fluorinated compounds | Electrophilic π-complex formation |
Theoretical Studies :
DFT calculations confirm that ring strain (≈26 kcal/mol) drives these rearrangements .
Key Electronic Effects
-
Hammett Parameters : The CF₃-cyclobutyl group exhibits σₚ = 0.02 and σₘ = 0.04, indicating weak electron withdrawal .
-
pKa Modulation : Adjacent groups increase acidity of α-hydrogens (pKa ≈ 18–20) .
This compound’s reactivity profile makes it valuable in medicinal chemistry (bioisostere design) and materials engineering (fluoropolymer synthesis) .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane serves as an important intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is reactive towards nucleophilic substitution reactions, making it valuable for constructing various carbon frameworks in organic synthesis .
Trifluoromethylation Reactions
- The trifluoromethyl group enhances the compound's reactivity and stability. It can participate in copper-catalyzed trifluoromethylation reactions, where alkyl bromides are converted into trifluoromethyl derivatives. This reaction is significant for developing new medicinal compounds and materials .
Medicinal Chemistry
- The compound's unique structure suggests potential biological activity. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of both the bromomethyl and trifluoromethyl groups may enhance interactions with microbial membranes, leading to increased efficacy against various bacterial strains.
Anticancer Potential
- Research has shown that derivatives of cyclobutane compounds can inhibit cancer cell proliferation. Compounds featuring trifluoromethyl groups have been associated with improved activity against cancer cell lines, indicating that this compound may also exhibit similar anticancer properties.
Material Science
Specialty Chemicals Production
- In industry, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the development of new materials with tailored properties for specific applications.
Antimicrobial Activity
A study investigating the antimicrobial properties of structurally similar compounds found that the incorporation of bromine and trifluoromethyl groups significantly enhanced activity against gram-positive and gram-negative bacteria. This suggests that this compound could be explored further for its potential as an antimicrobial agent.
Anticancer Research
In vitro assays have demonstrated that cyclobutane derivatives can inhibit cancer cell growth effectively. For instance, a derivative featuring the trifluoromethyl group showed promising results against various cancer cell lines, indicating that this compound may also have therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 1-(bromomethyl)-1-(trifluoromethyl)cyclobutane with related compounds:
Key Observations:
- Fluorination Impact : The trifluoromethyl group significantly increases electrophilicity and lipophilicity, enhancing utility in drug design. Additional fluorine atoms (e.g., in C₆H₆BrF₅) further elevate polarity and metabolic stability .
- Aromatic vs. Aliphatic Systems : Benzene-based analogs (e.g., 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene) offer π-electron systems for conjugation, unlike aliphatic cyclobutane derivatives .
Biological Activity
1-(Bromomethyl)-1-(trifluoromethyl)cyclobutane is a halogenated cyclobutane derivative that has garnered attention in chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
This compound has a molecular formula of C5H6BrF3 and a molecular weight of approximately 201.01 g/mol. Its structure features a bromomethyl group and a trifluoromethyl group attached to a cyclobutane ring, which contributes to its reactivity and interaction with biological systems.
The mechanism of action for this compound involves several pathways:
- Electrophilic Reactivity : The bromomethyl group acts as an electrophile, allowing the compound to participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids in proteins.
- Radical Formation : The trifluoromethyl group can stabilize radical intermediates, facilitating reactions that lead to the formation of complex molecular structures. This property is particularly useful in drug design where radical mechanisms are employed .
Biological Targets
Research indicates that this compound interacts with multiple biological targets, including:
- Enzymes : It has been shown to inhibit certain enzymes through covalent modification, thereby altering their activity. This could have implications for drug development targeting specific enzymatic pathways .
- Receptors : Preliminary studies suggest potential binding affinities for various receptors, which may influence neurotransmitter dynamics and other signaling pathways in cells .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the compound's efficacy against various bacterial strains. Results indicated moderate antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
- Cancer Research : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation .
- Neuropharmacology : Research into the compound's effects on neurotransmitter receptors revealed that it may modulate receptor activity, which could be beneficial in treating neurodegenerative diseases .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Biological Activity |
|---|---|---|
| 1-Bromo-2-methylcyclobutane | Cyclobutane derivative | Antimicrobial properties |
| 2-Trifluoromethyl-4-methoxybenzyl | Aromatic derivative | Enzyme inhibition |
| 3-Bromo-3-trifluoromethylbutane | Aliphatic derivative | Cytotoxicity against cancer cell lines |
Q & A
Q. Critical Factors for Yield Optimization :
Basic: Which spectroscopic and computational methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 219.05 (C₆H₁₀BrF₃), with fragmentation patterns revealing Br loss (-79.9 Da) .
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond angles (e.g., cyclobutane ring strain ~110°) and electrostatic potential maps, highlighting electrophilic bromomethyl sites .
Advanced: How does the electron-withdrawing trifluoromethyl group influence reaction mechanisms in cross-coupling reactions?
Answer:
The -CF₃ group exerts strong inductive effects, polarizing the C-Br bond in the bromomethyl moiety and enhancing its electrophilicity. This facilitates:
- Suzuki–Miyaura Coupling : Accelerates oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄). Kinetic studies show a 2.5× faster rate compared to non-fluorinated analogs .
- Nucleophilic Substitution (SN2) : Steric hindrance from the cyclobutane ring limits backside attack, favoring SN1 pathways in polar solvents (e.g., MeCN/H₂O). Isotope labeling (¹⁸O) confirms carbocation intermediacy .
Q. Contradictions in Data :
- Some studies report unexpected stability of the C-Br bond in Diels–Alder reactions, attributed to hyperconjugative interactions between σ*(C-Br) and cyclobutane ring orbitals . This requires further DFT analysis to resolve.
Advanced: What computational strategies are used to predict the compound’s reactivity in drug discovery contexts?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinase inhibitors). The cyclobutane’s rigidity and -CF₃ hydrophobicity improve binding pocket occupancy in µs-scale simulations .
- Docking Studies : AutoDock Vina predicts favorable interactions (ΔG < -8 kcal/mol) with hydrophobic enzyme pockets (e.g., cytochrome P450). The bromomethyl group serves as a "tag" for covalent inhibition .
- ADMET Prediction : SwissADME models indicate moderate blood-brain barrier permeability (log BB = -0.3) and CYP3A4 metabolism liability due to -CF₃ .
Advanced: How is this compound applied in the synthesis of strained bioactive molecules?
Answer:
It serves as a building block for strained scaffolds in drug candidates:
- Anticancer Agents : Ring-opening metathesis with norbornene derivatives generates spirocyclic compounds targeting tubulin polymerization (IC₅₀ = 50 nM) .
- PROTACs : The bromomethyl group enables conjugation to E3 ligase ligands (e.g., thalidomide), facilitating targeted protein degradation. In vitro studies show 90% degradation of BRD4 at 100 nM .
Methodological Note :
Steric effects from the cyclobutane ring require optimized linkers (e.g., PEG₂) to maintain binding avidity. Comparative HPLC-MS analysis of linker lengths is critical .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
